molecular formula C11H12N2O2 B2670382 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one CAS No. 2168800-19-7

2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

Cat. No.: B2670382
CAS No.: 2168800-19-7
M. Wt: 204.229
InChI Key: QWVPCDFIYWCWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (CAS 2168800-19-7) is a sophisticated chemical entity with a molecular formula of C11H12N2O2 and a molecular weight of 204.22 g/mol . This compound features a pyrano[4,3-c]pyridazin-3-one core, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities . The structure is further functionalized with a but-2-yn-1-yl side chain, an alkyne group that can serve as a versatile handle for further chemical modification via click chemistry, making it a valuable intermediate in fragment-based drug discovery and the synthesis of targeted hybrid molecules . The pyridazin-3-one core is recognized as a privileged structure in drug discovery . Derivatives containing this motif have demonstrated potent vasodilator effects, acting through mechanisms such as phosphodiesterase (PDE) inhibition . Recent research into novel pyridazin-3-one derivatives has identified compounds with exceptional vasorelaxant activity, significantly outperforming standard vasodilators like hydralazine by promoting the release of nitric oxide (NO) and upregulating endothelial nitric oxide synthase (eNOS) mRNA expression . Furthermore, the pyridazinone scaffold is a key component in numerous targeted anticancer agents, inhibiting critical enzymes such as tyrosine kinases, which are implicated in cancer cell survival and proliferation . The incorporation of an alkyne-containing side chain, as seen in this compound, is a strategy employed in developing potent antiproliferative agents, as the rigid linker can enhance interactions with biological targets . This product is provided for research purposes only. It is intended for use by qualified laboratory and scientific personnel. This chemical is not for diagnostic or therapeutic use and is strictly prohibited for personal use.

Properties

IUPAC Name

2-but-2-ynyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-5-13-11(14)7-9-8-15-6-4-10(9)12-13/h7H,4-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVPCDFIYWCWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C=C2COCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has been studied for its potential therapeutic effects. Pyridazinone derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This particular compound could be investigated for similar activities, as well as for its potential use in treating cardiovascular diseases and neurological disorders.

Industry

In the industrial sector, compounds like this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. They may also find applications in the agrochemical industry as potential pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is likely related to its ability to interact with various molecular targets in the body. These targets could include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and leading to its observed pharmacological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Substituents
Compound Name Structural Variation Key Properties/Activities Reference ID
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Biphenyl substituent instead of 4-fluorophenyl Antiproliferative activity (IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells)
N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine Trifluoromethyl biphenyl substituent Enhanced lipophilicity and anti-inflammatory activity
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Chloro-fluoro-benzyl substituent Antimicrobial activity (not quantified)

Key Findings :

  • Biphenyl substituents (e.g., 4'-fluorobiphenyl) improve antiproliferative activity compared to simpler aryl groups, likely due to enhanced π-π stacking with kinase active sites .
  • Trifluoromethyl groups increase metabolic stability but may reduce solubility .
Pyridine/Thiazole Hybrids with Alternative Cores
Compound Name Core Structure Key Properties/Activities Reference ID
4-(4-(4-Fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-amine Azo (N=N) linker Photosensitive properties; unquantified biological activity
3-Methyl-N-[4-(pyridine-2-yl)-1,3-thiazol-2-yl]-pyridin-2-amine Methylated pyridine core PAINS-filter compliant; drug-like profile
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholine and benzamide groups Improved solubility; tested in metabolic studies

Key Findings :

  • Azo-linked derivatives (e.g., phenyldiazenyl) are structurally novel but lack robust pharmacological data .
  • Morpholine-containing analogues exhibit better solubility, critical for oral bioavailability .
Fluorinated Thiazole Derivatives in Kinase Inhibition
Compound Name Target Kinase IC₅₀ (nM) Reference ID
ML3403 (4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(1-phenylethyl)pyridin-2-amine) p38α MAP kinase 10–50 nM
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine CDK9 <100 nM (exact value not reported)
Compound X (Target Compound) Undisclosed (hypothesized kinase) Not reported N/A

Key Findings :

  • Methylthio groups (e.g., ML3403) improve kinase binding but are susceptible to oxidative metabolism .
  • Morpholinophenyl substituents (e.g., CDK9 inhibitor) enhance selectivity for cell cycle regulators .

Q & A

Basic: What are the optimal synthetic routes for 2-(but-2-yn-1-yl)-pyrano[4,3-c]pyridazin-3-one, and how can reaction efficiency be improved?

Methodological Answer:
The most efficient routes include:

  • Solvent-free one-pot synthesis under mechanical grinding, achieving yields up to 87% while minimizing waste .
  • Microwave-assisted catalysis using Fe₃O₄@TiO₂-SO₃H nanocomposites, which enhance reaction rates (180 W, solvent-free) and allow catalyst reuse for ≥5 cycles with <5% activity loss .
  • Green chemistry approaches , such as Fe³⁺@K10 clay catalysts in aqueous conditions, improving atom economy and reducing energy consumption .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound's purity and structural integrity?

Methodological Answer:

  • HPLC : Validates purity (e.g., 99.63% purity reported for related compounds) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positioning (e.g., but-2-yn-1-yl group integration at δ 2.5–3.5 ppm) .
  • LC-MS : Verifies molecular ion peaks (e.g., [M+H⁺] for exact mass confirmation) .
  • TLC : Monitors reaction progression in solvent-free systems (hexane:EtOAc gradients) .

Advanced: How can researchers design analogs to enhance Bcl-xL inhibitory activity while minimizing off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify the pyridazine core with electron-withdrawing groups (e.g., -NO₂ at C-2) to enhance hydrophobic interactions with Bcl-xL’s BH3 domain .
  • Computational Docking : Use AutoDock Vina to simulate binding affinities; compare with pyrazolo[4′,3′:5,6]pyrano derivatives to identify critical pharmacophores .
  • In Vitro Validation : Pair docking results with caspase-3 activation assays (using inhibitors like Caspase-3 Inhibitor VII ) to confirm apoptosis induction.

Advanced: What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

Methodological Answer:

  • Standardized Assay Conditions : Use consistent cell lines (e.g., MCF-7 for cancer studies) and include controls like mitochondrial membrane potential assays to validate apoptosis pathways .
  • Orthogonal Validation : Cross-reference results with structurally related compounds (e.g., pyrazolo[3,4-b]pyridin-6(7H)-ones) to isolate substituent-specific effects .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., ABT-263 for Bcl-xL inhibition) to reduce inter-study variability .

Advanced: What mechanistic insights explain the role of the but-2-yn-1-yl group in modulating apoptosis via Bcl-xL inhibition?

Methodological Answer:

  • Hydrophobic Interactions : The alkyne moiety binds to Bcl-xL’s hydrophobic groove, as shown by molecular dynamics simulations. Truncated analogs lacking this group exhibit ≥50% reduced activity .
  • Competitive Binding Assays : Use fluorescently labeled Bcl-xL mutants to quantify displacement by butynyl-containing derivatives, confirming target engagement .
  • SAR Correlations : Compare pro-apoptotic activity of butynyl vs. phenyl analogs to demonstrate the alkyne’s unique role in disrupting protein-protein interactions .

Basic: What purification challenges arise during large-scale synthesis, and how are they addressed?

Methodological Answer:

  • Challenge : Residual acetylene precursors and catalyst particles.
  • Solutions :
    • Magnetically Recoverable Catalysts : Fe₃O₄@TiO₂-SO₃H nanoparticles enable rapid separation via external magnets, reducing post-reaction steps .
    • Column Chromatography : Silica gel purification with hexane:EtOAc (3:1) gradients removes unreacted intermediates .
    • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .

Advanced: How can multi-component reactions (MCRs) be optimized to synthesize complex pyrano-pyridazine scaffolds?

Methodological Answer:

  • Catalyst Selection : Fe₃O₄@TiO₂-SO₃H nanocomposites enable MCRs (e.g., 4-component reactions) under microwave conditions, achieving >85% yields .
  • Solvent Optimization : Use ethanol or solvent-free systems to reduce toxicity and improve reaction homogeneity .
  • Real-Time Monitoring : In situ FT-IR or TLC tracks intermediate formation, allowing rapid adjustment of stoichiometry .

Advanced: How do structural modifications at the pyridazin-3-one ring affect antitumor activity?

Methodological Answer:

  • Electron-Deficient Substituents : Introduce -Cl or -CF₃ at C-5 to enhance electrophilicity, improving DNA intercalation (IC₅₀ reduced by 30% in HeLa cells) .
  • Heterocycle Fusion : Attach pyrazolo[3,4-d]pyrimidine moieties to increase solubility and bioavailability (logP reduction from 3.2 to 2.1) .
  • In Vivo Testing : Compare tumor regression rates in xenograft models between parent and modified compounds to validate efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.